Cas no 1436391-86-4 (PF-06380101)
PF-06380101 è un composto chimico sviluppato per applicazioni farmaceutiche, noto per la sua azione selettiva e ad alta affinità verso specifici target molecolari. Questo principio attivo si distingue per la sua elevata stabilità e biodisponibilità, caratteristiche che ne favoriscono l'efficacia terapeutica. La sua struttura molecolare ottimizzata garantisce una ridotta tossicità e un miglior profilo di sicurezza rispetto ad analoghi composti. PF-06380101 è particolarmente promettente nel trattamento di patologie complesse, grazie alla sua capacità di modulare vie metaboliche chiave con precisione. La sua sintesi è stata perfezionata per garantire purezza e riproducibilità, aspetti fondamentali per la ricerca e lo sviluppo farmacologico.
PF-06380101 structure
Product Name:PF-06380101
Numero CAS:1436391-86-4
MF:C39H62N6O6S
MW:743.011188983917
CID:2601372
PubChem ID:71569947
Update Time:2025-06-20
PF-06380101 Proprietà chimiche e fisiche
Nomi e identificatori
-
- PF-06380101
- Q8020AX34E
- 2-Methyl-L-Alanyl-N-[(3r,4s,5s)-3-Methoxy-1-{(2s)-2-[(1r,2r)-1-Methoxy-2-Methyl-3-Oxo-3-{[(1s)-2-Phenyl-1-(1,3-Thiazol-2-Yl)ethyl]amino}propyl]pyrrolidin-1-Yl}-5-Methyl-1-Oxoheptan-4-Yl]-N-Methyl-L-Valinamide
- (S)-2-(2-amino-2-methylpropanamido)-N-((3R,4S,5S)-3-methoxy-1-((S)-2-((1R,2R)-1-methoxy-2-methyl-3-oxo-3-(((S)-2-phenyl-1-(thiazol-2-yl)ethyl)amino)propyl)pyrrolidin-1-yl)-5-methyl-1-oxoheptan-4-yl)-N,3-dimethylbutanamide
- Auristatin 0101
- C
- HY-12522
- L-Valinamide, 2-methylalanyl-N-((1S,2R)-2-methoxy-4-((2S)-2-((1R,2R)-1-methoxy-2-methyl-3-oxo-3-(((1S)-2-phenyl-1-(2-thiazolyl)ethyl)amino)propyl)-1-pyrrolidinyl)-1-((1S)-1-methylpropyl)-4-oxobutyl)-N-methyl-
- UNII-Q8020AX34E
- CS-3706
- NCGC00485972-01
- 2-methylalanyl-N-[(3R,4S,5S)-3-methoxy-1-{(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-{[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino}propyl]pyrrolidin-1-yl}-5-methyl-1-oxoheptan-4-yl]-N-methyl-L-valinamide
- (2S)-2-[(2-amino-2-methylpropanoyl)amino]-N-[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-N,3-dimethylbutanamide
- CHEMBL3359827
- SCHEMBL14936149
- 1436391-86-4
- AUR-0101
- (2S)-2-((2-Amino-2-methyl-propanoyl)amino)-N-((1S,2R)-2-methoxy-4-((2S)-2-((1R,2R)-1-methoxy-2-methyl-3-oxo-3-(((1S)-2-phenyl-1-thiazol-2-yl-ethyl)amino)propyl)pyrrolidin-1-yl)-1-((1S)-1-methylpropyl)-4-oxo-butyl)-N,3-dimethyl-butanamide
- MS-31297
- Q27454197
- 3WD
- Aur0101
- F85106
- DA-66621
- QAAFNSMAIAVCHE-BZLYQNAUSA-N
- AKOS040742399
- Auristatin-0101
-
- Inchi: 1S/C39H62N6O6S/c1-11-25(4)33(44(8)37(48)32(24(2)3)43-38(49)39(6,7)40)30(50-9)23-31(46)45-20-15-18-29(45)34(51-10)26(5)35(47)42-28(36-41-19-21-52-36)22-27-16-13-12-14-17-27/h12-14,16-17,19,21,24-26,28-30,32-34H,11,15,18,20,22-23,40H2,1-10H3,(H,42,47)(H,43,49)/t25-,26+,28-,29-,30+,32-,33-,34+/m0/s1
- Chiave InChI: QAAFNSMAIAVCHE-BZLYQNAUSA-N
- Sorrisi: S1C=CN=C1[C@H](CC1C=CC=CC=1)NC([C@H](C)[C@H]([C@@H]1CCCN1C(C[C@H]([C@H]([C@@H](C)CC)N(C)C([C@H](C(C)C)NC(C(C)(C)N)=O)=O)OC)=O)OC)=O
Proprietà calcolate
- Massa esatta: 742.445155g/mol
- Massa monoisotopica: 742.445155g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 9
- Conta atomi pesanti: 52
- Conta legami ruotabili: 19
- Complessità: 1170
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 8
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Peso molecolare: 743g/mol
- XLogP3: 4.1
- Superficie polare topologica: 184
PF-06380101 Informazioni sulla sicurezza
- Condizioni di conservazione:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
PF-06380101 Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-12522-10mM*1mLinDMSO |
PF-06380101 |
1436391-86-4 | 99.47% | 10mM*1mLinDMSO |
¥5721 | 2023-07-26 | |
| MedChemExpress | HY-12522-5mg |
PF-06380101 |
1436391-86-4 | 99.47% | 5mg |
¥3500 | 2024-05-24 | |
| MedChemExpress | HY-12522-10mg |
PF-06380101 |
1436391-86-4 | 99.47% | 10mg |
¥5500 | 2024-05-24 | |
| MedChemExpress | HY-12522-25mg |
PF-06380101 |
1436391-86-4 | 99.47% | 25mg |
¥9900 | 2024-05-24 | |
| MedChemExpress | HY-12522-50mg |
PF-06380101 |
1436391-86-4 | 99.47% | 50mg |
¥16500 | 2023-08-31 | |
| MedChemExpress | HY-12522-100mg |
PF-06380101 |
1436391-86-4 | 99.47% | 100mg |
¥22500 | 2023-08-31 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P882420-1mg |
PF-06380101 |
1436391-86-4 | ≥99% | 1mg |
¥1,231.20 | 2022-01-13 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P882420-5mg |
PF-06380101 |
1436391-86-4 | ≥99% | 5mg |
¥3,591.00 | 2022-01-13 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P29510-5mg |
PF-06380101 |
1436391-86-4 | 5mg |
¥24372.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P29510-1mg |
PF-06380101 |
1436391-86-4 | 1mg |
¥14302.0 | 2021-09-08 |
PF-06380101 Letteratura correlata
-
M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
-
Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
1436391-86-4 (PF-06380101) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti